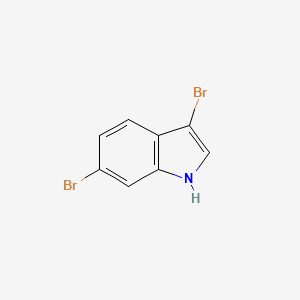

3,6-Dibromo-1h-indole

Descripción general

Descripción

3,6-Dibromo-1h-indole is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their biological activity and are used in various therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,6-Dibromo-1h-indole can be synthesized through several methods. One common approach involves the bromination of indole using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF). The reaction typically proceeds under mild conditions, yielding the desired dibromo product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the production process .

Análisis De Reacciones Químicas

Radical-Mediated Trifunctionalization with N-Br Sulfoximines

The most extensively documented reaction involves one-pot 2,3,6-trifunctionalization using N-Br sulfoximines as dual brominating and sulfoximinating agents . This green synthesis method achieves simultaneous functionalization at C2, C3, and C6 positions under mild conditions.

Reaction Mechanism:

-

Initial bromination : Electrophilic bromination occurs at C3 via N-Br sulfoximine activation

-

Radical pathway : Excess reagent (>1.5 equiv) initiates radical substitution at C6

-

Sulfoximination : Simultaneous introduction of sulfoximidoyl group at C2

Optimized Conditions:

-

Solvent: MeCN

-

Temperature: RT

-

Stoichiometry: 3 equiv N-Br sulfoximine

-

Yield range: 38-94%

Representative Products and Yields:

| Entry | N-Substituent | Product State | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Methyl | Oil | 94 | |

| 2 | Hexyl | Oil | 80 | |

| 3 | Octyl | Oil | 62 | |

| 4 | Decyl | Oil | 65 | |

| 5 | Benzyl | White solid | 81 |

Key NMR Features (CDCl₃):

-

Characteristic doublets for C3/C6 bromines at δ 7.36 (J=1.6 Hz) and δ 7.27 ppm

-

Sulfoximidoyl protons appear as multiplet at δ 8.24-8.19 ppm

N-Alkylation and Aryl Protection Strategies

Successful functionalization requires strategic N-protection prior to bromination :

Protection Methods:

-

Triisopropylsilyl (TIPS) groups :

-

Alkyl chains (C1-C10) :

-

Enhances solubility for purification

-

Allows tuning of electronic properties

-

Deprotection Challenges:

Structural Characterization Data

Crystallographic studies reveal key geometric parameters for 3,6-dibromoindole derivatives :

| Parameter | Value (Å) | Observation |

|---|---|---|

| Br···Br distance | 3.412 | Non-bonding interaction |

| C-Br bond length | 1.901-1.914 | Typical for aryl bromides |

| Dihedral angle | 4.2° | Near-planar indole core |

Hirshfeld surface analysis confirms dominant Br···H (26.7%) and Br···C (18.4%) interactions stabilizing crystal packing .

Reactivity Trends and Limitations

-

Positional selectivity :

-

Substituent effects :

-

Competing pathways :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3,6-Dibromo-1H-indole derivatives have shown promising results in medicinal chemistry, particularly in the development of antiviral agents. For instance, structure-activity relationship (SAR) studies have indicated that indole-based compounds can inhibit HIV-1 fusion effectively. The low molecular weight and specific structural features of these compounds enhance their potential as therapeutic agents against viral infections .

Case Study: HIV-1 Fusion Inhibition

A study highlighted the effectiveness of indole derivatives in preventing HIV-1 fusion. The presence of bromine substituents at the 3 and 6 positions significantly improved the binding affinity to viral proteins, demonstrating the importance of halogenation in enhancing biological activity .

Organic Synthesis

The synthesis of this compound is often achieved through innovative methods that emphasize green chemistry principles. Recent methodologies involve one-pot reactions using N-Br sulfoximines as both brominating and sulfoximinating agents. This approach not only simplifies the synthesis process but also improves yields significantly—ranging from 38% to 94% for various derivatives .

Table 1: Yields of this compound Derivatives

| Compound Type | Yield (%) |

|---|---|

| 2-Sulfoximidoyl-3,6-dibromo Indole | 38–94 |

| N-Br Phenyl Sulfoximine Derivatives | 66–94 |

| N-Br Di-n-butyl Sulfoximine | 77 |

Material Science

In material science, this compound and its derivatives are explored for their electronic properties. The incorporation of bromine atoms enhances the electronic delocalization within the indole framework, making these compounds suitable for applications in organic electronics and photonic devices.

Beyond antiviral applications, compounds derived from this compound have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Study: Anticancer Activity

A particular derivative exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the compound's ability to activate pro-apoptotic factors while inhibiting anti-apoptotic proteins, showcasing its potential as a lead compound for cancer therapy.

Mecanismo De Acción

The mechanism of action of 3,6-Dibromo-1h-indole involves its interaction with various molecular targets. The bromine atoms enhance the compound’s electrophilicity, facilitating its binding to nucleophilic sites on enzymes and receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

3-Bromoindole: A monobrominated derivative with similar reactivity but less steric hindrance.

5-Bromoindole: Another monobrominated indole with different substitution patterns affecting its reactivity.

3,5-Dibromoindole: A dibrominated indole with bromine atoms at different positions, leading to distinct chemical properties.

Uniqueness: 3,6-Dibromo-1h-indole is unique due to the specific positioning of the bromine atoms, which influences its reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications .

Actividad Biológica

3,6-Dibromo-1H-indole is a halogenated indole derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including the use of brominating agents in controlled reactions. Recent studies have demonstrated the efficacy of N-Br sulfoximines as dual-function reagents for the bromination and sulfoximination of indoles, yielding 3,6-dibromo derivatives with high efficiency (38-94% yields) . The structural characterization of these compounds is typically performed using NMR spectroscopy, revealing distinct chemical shifts that confirm the successful incorporation of bromine atoms at the 3 and 6 positions of the indole ring.

Anticancer Properties

One of the most significant areas of research surrounding this compound is its potential as an anticancer agent. Indole derivatives are known to exhibit a broad spectrum of anticancer activities through various mechanisms:

- Targeting Cell Cycle Regulation : Indole derivatives can influence key signaling pathways involved in cell cycle regulation and apoptosis. For instance, compounds structurally related to this compound have been shown to activate caspase pathways and inhibit cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells .

- Inhibition of Tumor Growth : Studies have reported that certain indole derivatives exhibit significant antiproliferative effects against various cancer cell lines, including colon (HCT-15, SW-620), breast (MCF-7), and lung (A549) cancers. For example, a related compound demonstrated an IC50 value of 39.7 µM against SW-620 cells .

Anti-inflammatory Effects

Research indicates that indole derivatives may also possess anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of cytokine release has been observed in several studies. The NLRP3 inflammasome pathway is particularly relevant; compounds like this compound may inhibit caspase-1 activation, thereby reducing interleukin secretion and subsequent inflammatory responses .

Case Study 1: Antiproliferative Activity

A study evaluating the antiproliferative effects of various indole derivatives found that modifications at the 3 and 6 positions significantly enhanced cytotoxicity against human cancer cell lines. Specifically, a derivative closely related to this compound exhibited an IC50 value lower than that of many existing anticancer agents .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that this compound induces apoptosis through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and subsequent activation of pro-apoptotic factors such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3,6-dibromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAIMBYNTXNOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615995 | |

| Record name | 3,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74076-56-5 | |

| Record name | 3,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.